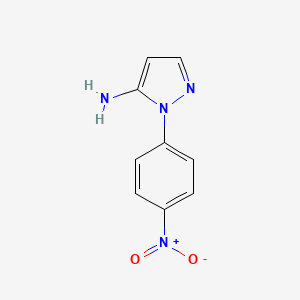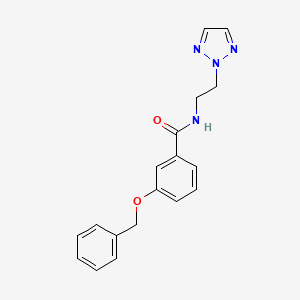![molecular formula C19H18N6O4 B2514837 1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-05-6](/img/structure/B2514837.png)
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" is a polyheterocyclic molecule with potential antibacterial activity. It contains oxadiazole and triazole rings, which are known for their pharmacophoric properties in developing antibacterial candidate drugs .
Synthesis Analysis
The synthesis of similar polyheterocycles has been studied, such as the condensation of 4-amino-3-pyridin-3-yl-4H-[1,2,4] triazole-5-thiol with 2-chloromethyl-5-substituted phenyl-[1,3,4] oxadiazoles, resulting in the corresponding title heterocycle amines. The structures of these compounds were confirmed by various spectroscopic methods, and their antibacterial activity was evaluated, showing promising results .
Molecular Structure Analysis
The molecular structure of the compound involves the incorporation of pyridyl triazole and oxadiazole rings, which are essential for its potential antibacterial properties .
Chemical Reactions Analysis
The compound's reactivity has been demonstrated in the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines, producing 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. The reaction conditions and the formation of hydrogen-bonded monoadduct-methanol complexes have been investigated, providing insights into the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, including its stability, solubility, and potential interactions with biological systems, have not been directly addressed in the provided abstracts.
[Synthesis and antibacterial activity of 3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines]. Reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines. Synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles
Scientific Research Applications
Applications in Agriculture and Medicine
Amino-1,2,4-triazoles serve as a fundamental raw material in the industry of fine organic synthesis. These compounds, including their 3- and 4-substituted derivatives, find extensive use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Notably, they are crucial in manufacturing plant protection products like insecticides, fungicides, and plant growth regulators. The medical applications involve their use in creating antimicrobial and cardiological drugs due to their pronounced effects against various pathogens and in cardiac ischemia management (Nazarov et al., 2021).
Material Science and Chemistry
1,2,4-oxadiazoles are synthesized primarily from primary amidoximes and acylating agents, indicating their significant role in material science and applied chemistry. These compounds contribute to the development of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in various scientific and technological fields (Kayukova, 2005).
Biological Activities
The 1,2,4-triazole and oxadiazole derivatives exhibit a wide array of biological activities. They have been identified for their antimicrobial, anticancer, anti-inflammatory, and other significant biological effects. These properties suggest their potential in creating new therapeutic agents targeting a range of diseases and conditions. Their ability to interact with various biological targets through multiple weak interactions makes them valuable in drug development and other biomedical applications (Jalhan et al., 2017).
Electronic and Optical Applications
Compounds derived from or related to 1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have also found applications in the development of plastic scintillators, indicating their utility in nuclear physics and optical engineering. These applications demonstrate the compound's potential in creating materials with specific luminescent properties for scientific instruments (Salimgareeva et al., 2005).
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-26-13-6-4-11(5-7-13)18-21-19(29-23-18)16-17(20)25(24-22-16)12-8-14(27-2)10-15(9-12)28-3/h4-10H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBPGDDTXYFDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)


![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)



![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)
![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)


